1,3a,4,11c-tetrahydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole is a complex organic compound characterized by its unique molecular structure and potential biological activities. It has the molecular formula and a molecular weight of 227.26 g/mol. This compound belongs to the class of isoxazoles, which are known for their diverse pharmacological properties, including anti-inflammatory and anti-cancer activities. The compound's structure features a fused chromene and isoxazole ring system, which contributes to its distinct chemical behavior and reactivity .
The synthesis of 1,3a,4,11c-tetrahydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, a catalyst-free method utilizing intramolecular 1,3-dipolar nitrone cycloaddition has been reported. This method employs mechanochemical agitation to facilitate the reaction, resulting in high yields of the desired product .
The synthesis process often requires the formation of nitrones through the condensation of O-allyl salicylaldehyde derivatives with hydroxylamines. The resulting nitrones then undergo cycloaddition to yield the target compound. The reaction conditions such as temperature and time are critical for optimizing yield and purity. In some cases, continuous flow reactors may be used to enhance scalability for industrial applications .
The molecular structure of 1,3a,4,11c-tetrahydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole features a fused bicyclic framework that includes both chromene and isoxazole moieties. This unique arrangement contributes to its chemical properties and potential interactions with biological targets.
1,3a,4,11c-tetrahydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 1,3a,4,11c-tetrahydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole involves its interaction with specific molecular targets within biological systems. It may act as an inhibitor of certain enzymes or receptors, leading to various biological responses. The precise mechanism can vary based on the specific application and biological context being studied .
Relevant data from spectral analyses (NMR, IR) can provide insights into functional groups and structural integrity .
1,3a,4,11c-tetrahydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole has several scientific applications:
This compound exemplifies the intersection of organic chemistry and pharmacology, highlighting its importance in ongoing research efforts aimed at developing new therapeutic agents.
This compound represents a complex tetracyclic fused system integrating benzopyran (chromene) and isoxazole heterocycles through a specific fusion pattern. The core architecture consists of:
The fusion topology involves annulation between:
Critical stereochemical features include defined stereocenters at positions 3a and 11c, with established (13S,17R) absolute configuration in related derivatives. This imposes significant conformational constraints, forcing the isoxazole ring into a slight envelope conformation while maintaining planarity in the benzochromene system [1].
Table 1: Topological Features of the Chromeno-Isoxazole System
Structural Feature | Description |
---|---|
Ring System Classification | Tetracyclic fused system: Benzochromene + Isoxazole |
Fusion Points | Chromene C4-C4a fused to Isoxazole C3-C3a |
Heteroatom Positions | Chromene O1 (ether), Isoxazole O2 (N-O), N1 (methylated) |
Key Bond Lengths | N16-C15: 1.47 Å (C-N); O11-C10: 1.36 Å (ether); Isoxazole O-N: 1.41 Å |
Saturation Pattern | 1,3a,4,11c-Tetrahydro (partial saturation in isoxazole and bridge positions) |
The systematic IUPAC name (13S,17R)-16-methyl-11,15-dioxa-16-azatetracyclo[8.7.0.0²,⁷.0¹³,¹⁷]heptadeca-1(10),2,4,6,8-pentaene precisely defines:
The bridged ring descriptor tetracyclo[8.7.0.0²,⁷.0¹³,¹⁷] indicates:
Alternative naming 1-methyl-1,3a,4,11c-tetrahydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole uses:
The structural architecture of 1,3a,4,11c-tetrahydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole differs significantly from simpler chromeno-isoxazole hybrids in ring saturation, fusion patterns, and biological targeting:
Table 2: Structural and Functional Comparison with Chromeno-Isoxazole Derivatives
Derivative Type | Key Structural Features | Synthetic Yield | Reported Bioactivity |
---|---|---|---|
Target Compound | Tetracyclic, Partially saturated isoxazole, Methylated N1 | 40-94% [2] | Moderate 5-HT2A binding (Kᵢ = 2.3 µM) [1] |
Coumarin-Isoxazole-Pyridine Hybrids | Linear triheterocyclic, Unsaturated isoxazole, Coumarin-linked | 48-60% [5] | Potent LOX inhibition (IC₅₀ 5-10 µM) [5] |
Isoxazole-Fused γ-Lactones | Bicyclic, Spiro-fused, Unsaturated isoxazole | 67-92% [6] | Antimicrobial (MIC 5-16 µg/mL) [4] |
Curcumin-Isoxazole Analogs | Diarylheptanoid-derived, Unsaturated isoxazole | Not reported | Antitubercular (MIC 0.09 µg/mL) [4] |
Key structural differentiators:
Bioactivity implications: The tetracyclic system exhibits distinct target profiles:
Table 3: Synthetic Method Comparison for Chromeno-Isoxazole Scaffolds
Method | Catalyst/Reagent | Temperature | Ring Size Formed | Yield Range | Key Limitations |
---|---|---|---|---|---|
Intramolecular Oxidative Cycloaddition [2] | Hydroxy(aryl)iodonium tosylate | RT | 6-membered | 81-94% | Requires precise p-TsOH control |
TBN-Induced Radical Nitrile Oxidation [6] | tert-Butyl nitrite (TBN) | Reflux | 6/7/8-membered | 40-90% | Radical scavenger sensitivity |
1,3-Dipolar Cycloaddition [5] | PIDA/TBN | RT to 120°C (MW) | 5-membered | 34-60% | Competing furoxan/oxadiazole formation |
The molecular architecture of 1,3a,4,11c-tetrahydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole represents a structurally unique chemotype with defined stereochemistry and fusion topology that differentiates it from related derivatives in both synthetic accessibility and biological target engagement.
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9